molecular formula C28H37F3O7 B11826302 (3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol

(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B11826302
M. Wt: 542.6 g/mol
InChI Key: BVFNYIJXGCNHQJ-CPXNFYSTSA-N
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Description

The compound “(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol” is a complex organic molecule characterized by multiple functional groups, including tetrahydropyran, trifluoromethyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopentafuran core, the introduction of the tetrahydropyran groups, and the attachment of the trifluoromethylphenoxy moiety. Each step would require specific reagents and conditions, such as:

    Cyclopentafuran Formation: This could involve a Diels-Alder reaction followed by ring-closing metathesis.

    Tetrahydropyran Introduction: This might be achieved through etherification reactions using tetrahydropyranyl alcohols.

    Trifluoromethylphenoxy Attachment: This could involve nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the butenyl chain can be reduced to a single bond.

    Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or H2/Pd-C (Hydrogen with Palladium on Carbon).

    Substitution: Reagents like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield a fully saturated hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a specific enzyme or receptor, altering its activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other Cyclopentafuran Derivatives: These might share some structural features but differ in their functional groups or stereochemistry.

    Other Tetrahydropyran Derivatives: These might have similar tetrahydropyran groups but differ in their core structure or additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C28H37F3O7

Molecular Weight

542.6 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-5-(oxan-2-yloxy)-4-[(E,3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C28H37F3O7/c29-28(30,31)18-6-5-7-19(14-18)35-17-20(36-26-8-1-3-12-33-26)10-11-21-22-15-25(32)37-24(22)16-23(21)38-27-9-2-4-13-34-27/h5-7,10-11,14,20-27,32H,1-4,8-9,12-13,15-17H2/b11-10+/t20-,21-,22-,23-,24+,25?,26?,27?/m1/s1

InChI Key

BVFNYIJXGCNHQJ-CPXNFYSTSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C/[C@H](COC4=CC=CC(=C4)C(F)(F)F)OC5CCCCO5)CC(O3)O

Canonical SMILES

C1CCOC(C1)OC2CC3C(C2C=CC(COC4=CC=CC(=C4)C(F)(F)F)OC5CCCCO5)CC(O3)O

Origin of Product

United States

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